Evogliptin Tartrate

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von Typ-2-Diabetes eingesetzt, indem es den Spiegel von Inkretin-Hormonen erhöht, was wiederum die Insulinsekretion und die Glukosetoleranz verbessert . DA-1229 (Tartrat) wurde vom südkoreanischen Pharmaunternehmen Dong-A ST entwickelt und wird unter Handelsbezeichnungen wie Suganon und Evodine vermarktet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DA-1229 (Tartrat) umfasst mehrere Schritte, beginnend mit der Herstellung der Piperazinon-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Piperazinon-Kerns: Die Grundstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Amine und Carbonsäuren umfassen.

Einführung von Substituenten: Die Trifluorphenyl- und andere Substituenten werden durch nucleophile Substitutionsreaktionen eingeführt.

Bildung des Tartratsalzes: Der letzte Schritt beinhaltet die Bildung des Tartratsalzes durch Reaktion der freien Base von DA-1229 mit Weinsäure unter kontrollierten Bedingungen

Industrielle Produktionsmethoden

Die industrielle Produktion von DA-1229 (Tartrat) folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

DA-1229 (Tartrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Amino- und Piperazinon-Einheiten.

Reduktion: Reduktionsreaktionen können an den in der Struktur vorhandenen Carbonylgruppen auftreten.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Trifluorphenylgruppe

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von DA-1229 (Tartrat), die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

DA-1229 (Tartrat) hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen der DPP-4-Inhibition und die Synthese verwandter Inhibitoren zu untersuchen.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Autophagie und Entzündung.

Medizin: DA-1229 (Tartrat) wird umfassend auf seine antidiabetischen Eigenschaften untersucht, sowie auf sein Potenzial zur Behandlung anderer Erkrankungen wie Osteoporose, Nierenfunktionsstörungen und chronischer Leberentzündung

Industrie: Die Verbindung wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt

Wirkmechanismus

DA-1229 (Tartrat) entfaltet seine Wirkung durch Hemmung des Enzyms Dipeptidylpeptidase-4 (DPP-4). Diese Hemmung führt zu erhöhten Spiegeln von Inkretin-Hormonen wie Glucagon-like Peptid-1 (GLP-1) und glucoseabhängigem insulinotropen Polypeptid (GIP). Diese Hormone verstärken die Insulinsekretion, reduzieren die Glucagonfreisetzung und verbessern die Glukosetoleranz . Darüber hinaus hat DA-1229 (Tartrat) entzündungshemmende und antifibrotische Wirkungen, die zu seinen therapeutischen Vorteilen bei Erkrankungen wie Nieren- und Lebererkrankungen beitragen .

Wirkmechanismus

Target of Action

The primary target of Evogliptin Tartrate is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide 1 (GLP-1), which are secreted in response to food ingestion and promote postprandial insulin secretion .

Mode of Action

This compound acts by inhibiting DPP-4 , which results in an increase in the levels of GLP-1 . This increased GLP-1 level enhances insulin release and improves glucose tolerance . Additionally, this compound has been found to exert anti-inflammatory effects .

Biochemical Pathways

By inhibiting DPP-4, this compound affects the glucose metabolism pathway . The inhibition of DPP-4 leads to an increase in GLP-1 levels, which in turn promotes insulin secretion and improves glucose tolerance . This results in better control of blood glucose levels, which is crucial in the management of type 2 diabetes mellitus .

Pharmacokinetics

It is known to be orally active, indicating good absorption .

Result of Action

The inhibition of DPP-4 by this compound leads to several molecular and cellular effects. It boosts GLP-1 secretion, improves insulin release, and enhances glucose tolerance . These effects help in the management of blood glucose levels in individuals with type 2 diabetes mellitus . Additionally, this compound has been found to exert anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

Evogliptin Tartrate inhibits dipeptidyl peptidase-4 (DPP-4), which boosts glucagon-like peptide 1 (GLP-1) secretion and improves insulin release and glucose tolerance . It also exerts anti-inflammatory effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by controlling inflammation and pain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, which leads to an increase in GLP-1 secretion. This, in turn, improves insulin release and glucose tolerance . It also exerts its effects at the molecular level through anti-inflammatory actions .

Temporal Effects in Laboratory Settings

This compound has been subjected to forced degradation studies and was exposed to various stress conditions such as acid/base hydrolysis, oxidation, thermal stress, and UV light . The effects of this compound over time in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been observed that this compound provides relief from inflammatory pain in rats .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the inhibition of DPP-4 and the subsequent increase in GLP-1 secretion . This pathway impacts metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DA-1229 (tartrate) involves multiple steps, starting with the preparation of the core piperazinone structure. The synthetic route typically includes the following steps:

Formation of the Piperazinone Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate amines and carboxylic acids.

Introduction of Substituents: The trifluorophenyl and other substituents are introduced through nucleophilic substitution reactions.

Formation of the Tartrate Salt: The final step involves the formation of the tartrate salt by reacting the free base of DA-1229 with tartaric acid under controlled conditions

Industrial Production Methods

Industrial production of DA-1229 (tartrate) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

DA-1229 (tartrate) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazinone moieties.

Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluorophenyl group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DA-1229 (tartrate), which can be further studied for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

DA-1229 (tartrate) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DPP-4 inhibition and the synthesis of related inhibitors.

Biology: Research focuses on its effects on cellular processes, including autophagy and inflammation.

Medicine: DA-1229 (tartrate) is extensively studied for its antidiabetic properties, as well as its potential in treating other conditions like osteoporosis, renal impairment, and chronic liver inflammation

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sitagliptin: Ein weiterer DPP-4-Inhibitor, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Linagliptin: Bekannt für seine hohe Selektivität und lange Halbwertszeit.

Saxagliptin: Bietet ein anderes pharmakokinetisches Profil und wird in Kombinationstherapien eingesetzt.

Einzigartigkeit von DA-1229 (Tartrat)

DA-1229 (Tartrat) zeichnet sich durch seine potente und nachhaltige hypoglykämische Wirkung sowie durch seine zusätzlichen Vorteile bei der Reduzierung von Entzündungen und Fibrose aus. Seine einzigartige molekulare Struktur ermöglicht eine effektive DPP-4-Hemmung bei gleichzeitiger Minimierung von Nebenwirkungen .

Biologische Aktivität

Evogliptin tartrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. Beyond its role in glycemic control, recent studies have highlighted its anti-inflammatory and anti-angiogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammation, and potential therapeutic applications.

Evogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, evogliptin increases GLP-1 levels, which enhances insulin secretion and reduces glucagon release from the pancreas, thereby improving glucose tolerance and lowering blood sugar levels. Additionally, elevated GLP-1 levels contribute to a reduction in inflammatory cytokines, which may explain some of its anti-inflammatory effects .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rats, evogliptin was shown to reduce paw swelling and alleviate inflammatory pain similar to indomethacin, a well-known anti-inflammatory drug. Key findings from this study included:

- Measurement Parameters : The study measured plantar paw thickness, paw withdrawal thresholds, dorsal root ganglion (DRG) resting membrane potentials, and cytokine levels (TNF-α and IL-1β).

- Results : Evogliptin treatment resulted in decreased plantar thickness and lowered cytokine levels compared to control groups. The treatment also improved pain responses in inflamed tissues .

Table 1: Effects of Evogliptin on Inflammatory Markers

| Parameter | Control Group | Evogliptin Group | Indomethacin Group |

|---|---|---|---|

| Paw Thickness (mm) | 8.5 ± 0.5 | 5.2 ± 0.3 | 4.8 ± 0.4 |

| TNF-α Levels (pg/ml) | 120 ± 10 | 60 ± 5 | 50 ± 6 |

| IL-1β Levels (pg/ml) | 100 ± 15 | 45 ± 7 | 40 ± 8 |

| Paw Withdrawal Threshold (g) | 30 ± 2 | 50 ± 3 | 55 ± 4 |

Anti-Angiogenic Properties

Evogliptin has also been found to exert anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways. In vitro studies showed that evogliptin significantly inhibited the activation of Arf6, a small GTPase involved in VEGF receptor signaling. This inhibition leads to decreased cell adhesion and migration associated with angiogenesis .

Study Findings:

- Cell Studies : In cell cultures treated with VEGF and evogliptin, there was a marked reduction in p-VEGFR2 phosphorylation and subsequent downstream signaling involved in angiogenesis.

- : These findings suggest that evogliptin could be beneficial not only for diabetes management but also for conditions characterized by pathological neovascularization, such as diabetic retinopathy .

Clinical Implications

The dual action of evogliptin as both an antihyperglycemic agent and an anti-inflammatory/anti-angiogenic compound positions it as a promising candidate for broader therapeutic applications beyond diabetes management. Clinical trials have indicated that patients taking evogliptin experience fewer adverse events related to inflammation compared to those on standard therapies .

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Evogliptin Group (%) | Placebo Group (%) |

|---|---|---|

| Nasopharyngitis | 6.4 | 6.3 |

| Dyspepsia | 0 | 3.8 |

| Arthralgia | 3.8 | 0 |

| Hypoglycemia | Mild cases reported | Mild cases reported |

Eigenschaften

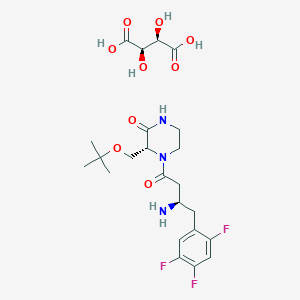

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.